Oxaline

Description

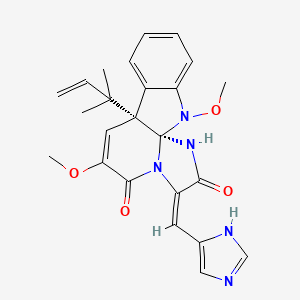

Structure

3D Structure

Properties

IUPAC Name |

(1S,9R,14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O4/c1-6-22(2,3)23-12-19(32-4)21(31)28-18(11-15-13-25-14-26-15)20(30)27-24(23,28)29(33-5)17-10-8-7-9-16(17)23/h6-14H,1H2,2-5H3,(H,25,26)(H,27,30)/b18-11+/t23-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHAVULMGIITDH-ZXPSTKSJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C=C)[C@@]12C=C(C(=O)N\3[C@]1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Oxaline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaline (B8127276) and its analogues, such as neoxaline, are fungal-derived indole (B1671886) alkaloids that have garnered significant interest in the scientific community for their potent anti-proliferative properties. This technical guide provides a comprehensive overview of the core mechanism of action of oxaline alkaloids. The primary molecular target of these compounds is tubulin, the fundamental protein subunit of microtubules. By inhibiting tubulin polymerization, oxaline alkaloids disrupt microtubule dynamics, leading to a cascade of cellular events culminating in M-phase cell cycle arrest and, ultimately, apoptosis. This guide details the signaling pathways involved, presents quantitative data on their biological effects, and provides detailed experimental protocols for their study, serving as a valuable resource for researchers in oncology and drug development.

Core Mechanism: Inhibition of Tubulin Polymerization

The principal mechanism underlying the biological activity of oxaline alkaloids is their direct interference with microtubule dynamics through the inhibition of tubulin polymerization.[1][2] Microtubules are essential cytoskeletal polymers involved in a myriad of cellular processes, including the formation of the mitotic spindle, which is crucial for chromosome segregation during cell division.

Oxaline and its analogue, neoxaline, exert their anti-mitotic effects by binding to the colchicine-binding site on β-tubulin.[1] This interaction sterically hinders the conformational changes necessary for tubulin dimers to polymerize into microtubules. In competitive binding assays, oxaline has been shown to inhibit the binding of radiolabeled colchicine (B1669291) to tubulin, but not that of vinblastine, which binds to a different site on the tubulin dimer.[1] This specific binding to the colchicine site disrupts the assembly of microtubules, leading to a net depolymerization of the microtubule network within the cell.

Signaling Pathway: Activation of the Spindle Assembly Checkpoint (SAC)

The disruption of microtubule dynamics by oxaline alkaloids triggers a critical cell cycle surveillance mechanism known as the Spindle Assembly Checkpoint (SAC). The SAC ensures the fidelity of chromosome segregation by preventing the onset of anaphase until all chromosomes are properly attached to the mitotic spindle via their kinetochores.

The signaling cascade of the SAC is initiated by unattached or improperly attached kinetochores. This leads to the recruitment and activation of a series of SAC proteins, including Mad1, Mad2, Bub1, BubR1, and Mps1. These proteins cooperate to form the Mitotic Checkpoint Complex (MCC), which is a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.

The inhibition of the APC/C by the MCC prevents the ubiquitination and subsequent degradation of two key proteins: cyclin B and securin. The stabilization of cyclin B maintains the high activity of Cyclin-Dependent Kinase 1 (CDK1, also known as Cdc2), the master regulator of mitosis. A decrease in the phosphorylation of Cdc2 (specifically at Tyr15) is an indicator of M-phase arrest.[1] The persistence of securin keeps separase, the enzyme responsible for cleaving the cohesin rings that hold sister chromatids together, in an inactive state. Consequently, the cell is arrested in metaphase, unable to proceed to anaphase.

Caption: Signaling pathway of oxaline-induced M-phase arrest.

Quantitative Data

The biological effects of oxaline and its analogues have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Cytotoxic Activity of Oxaline and Neoxaline

| Compound | Cell Line | Assay | IC₅₀ Value |

| Oxaline | Jurkat | MTT | 8.7 µM |

| Neoxaline | Jurkat | MTT | 43.7 µM |

| Colchicine | Jurkat | MTT | 6.8 nM |

Table 2: Effect of Oxaline and Neoxaline on Cell Cycle Distribution in Jurkat Cells

| Compound | Concentration | Duration | % Cells in G2/M Phase |

| Oxaline | 20 µM | 20 h | Increased |

| Oxaline | 70 µM | 20 h | Maximum increase |

| Neoxaline | 70 µM | 20 h | Increased |

| Neoxaline | 200 µM | 20 h | Maximum increase |

Table 3: Inhibitory Effect of Oxaline on Tubulin Polymerization

| Compound | Target | Effect |

| Oxaline | Microtubule protein polymerization | Dose-dependent inhibition |

| Oxaline | Purified tubulin polymerization | Dose-dependent inhibition |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring changes in turbidity.

Caption: Workflow for the in vitro tubulin polymerization assay.

Materials:

-

Purified tubulin (e.g., bovine brain tubulin)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Oxaline stock solution (in DMSO)

-

Control compounds (e.g., colchicine as a positive control, DMSO as a vehicle control)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Reaction Mixture Preparation: On ice, prepare a reaction mixture containing purified tubulin in polymerization buffer. The final concentration of tubulin is typically 1-2 mg/mL. Add GTP to a final concentration of 1 mM.

-

Compound Addition: Add varying concentrations of oxaline or control compounds to the wells of a pre-chilled 96-well plate.

-

Initiation of Polymerization: Add the tubulin reaction mixture to each well. Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Turbidity Measurement: Monitor the increase in absorbance at 340 nm every 30 seconds for 30-60 minutes. The increase in absorbance is proportional to the extent of tubulin polymerization.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of oxaline-treated samples to the control to determine the inhibitory effect.

Competitive Colchicine Binding Assay

This assay determines if a compound binds to the colchicine-binding site on tubulin by measuring its ability to compete with radiolabeled colchicine.

Materials:

-

Purified tubulin

-

[³H]colchicine

-

Oxaline (unlabeled)

-

Binding buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, 10 mM MgCl₂, pH 7.0)

-

DEAE-cellulose filter discs

-

Wash buffer (binding buffer without tubulin)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: In microcentrifuge tubes, incubate purified tubulin (e.g., 1 µM) with a constant concentration of [³H]colchicine (e.g., 5 µM).

-

Competition: Add increasing concentrations of unlabeled oxaline to the reaction mixtures. Include a control with no unlabeled competitor.

-

Incubation: Incubate the mixtures at 37°C for 1 hour to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Apply the reaction mixtures to DEAE-cellulose filter discs pre-equilibrated with wash buffer. The positively charged tubulin will bind to the negatively charged filter, while the unbound colchicine will flow through.

-

Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound [³H]colchicine.

-

Radioactivity Measurement: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the ability of oxaline to inhibit the binding of [³H]colchicine to tubulin by comparing the radioactivity in the presence and absence of oxaline.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Caption: Workflow for cell cycle analysis by flow cytometry.

Materials:

-

Cultured cells (e.g., Jurkat cells)

-

Oxaline stock solution

-

Phosphate-Buffered Saline (PBS)

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells and treat with various concentrations of oxaline for a specified duration (e.g., 20 hours). Include a vehicle-treated control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%. Fix the cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes. The RNase A in the solution will degrade RNA, ensuring that only DNA is stained.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Oxaline alkaloids represent a class of potent anti-proliferative agents with a well-defined mechanism of action. Their ability to inhibit tubulin polymerization by binding to the colchicine site leads to the disruption of the mitotic spindle and activation of the Spindle Assembly Checkpoint, resulting in M-phase cell cycle arrest. This detailed technical guide provides the foundational knowledge and experimental protocols for researchers and drug development professionals to further investigate oxaline and its analogues as potential anti-cancer therapeutics. The provided quantitative data and signaling pathway diagrams offer a clear framework for understanding their cellular effects and designing future studies.

References

Oxaline: A Technical Guide to a Potent Tubulin Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaline (B8127276) is a fungal alkaloid with demonstrated in vitro anticancer activity.[1] Isolated from Penicillium oxalicum, this natural product has garnered interest within the scientific community for its potent ability to disrupt microtubule dynamics, a critical process in cell division.[2][3] This technical guide provides a comprehensive overview of oxaline's core mechanism of action as a tubulin polymerization inhibitor, detailing its effects on cellular processes, summarizing key quantitative data, and providing detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

Oxaline exerts its cytotoxic effects by directly interfering with the polymerization of tubulin, the fundamental protein subunit of microtubules.[1] Microtubules are highly dynamic cytoskeletal polymers that play a crucial role in various cellular functions, most notably the formation of the mitotic spindle during cell division. By inhibiting the assembly of tubulin heterodimers into microtubules, oxaline effectively disrupts the formation and function of the mitotic spindle.[1]

This disruption triggers the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation.[4][5] The activation of the SAC leads to a prolonged arrest of the cell cycle in the M phase (mitosis), preventing the cell from proceeding to anaphase.[1][5] This sustained mitotic arrest ultimately culminates in the induction of apoptosis, or programmed cell death.[6][7]

Binding to the Colchicine (B1669291) Site

Biochemical studies have revealed that oxaline's inhibitory effect on tubulin polymerization stems from its interaction with a specific site on the β-tubulin subunit known as the colchicine-binding site.[1] Competitive binding assays have shown that oxaline effectively displaces radiolabeled colchicine from tubulin, indicating that they share a common or overlapping binding pocket.[1] This mode of action places oxaline in the category of colchicine-site inhibitors, a class of compounds known for their potent antimitotic activity.[1]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of oxaline.

Table 1: In Vitro Antiproliferative Activity of Oxaline

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |

| Jurkat | Human T-cell leukemia | 1.4 | 48 | MTT | [1] |

Table 2: In Vitro Tubulin Polymerization Inhibition by Oxaline

| System | Parameter | IC50 (µM) | Comments | Reference |

| Purified tubulin | Inhibition of polymerization | ~10 | Oxaline showed dose-dependent inhibition. | [1] |

Signaling Pathway

The inhibition of tubulin polymerization by oxaline initiates a signaling cascade that leads to M-phase arrest and subsequent apoptosis. A simplified representation of this pathway is illustrated below.

Caption: Oxaline-induced signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of oxaline as a tubulin polymerization inhibitor.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in turbidity (light scattering) at 340 nm.

Workflow for In Vitro Tubulin Polymerization Assay

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized bovine brain tubulin (>99% pure) in General Tubulin Buffer (80 mM PIPES, pH 6.9, 1 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 4 mg/mL. Keep on ice.

-

Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.

-

Prepare serial dilutions of oxaline in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Procedure:

-

In a pre-chilled 96-well plate on ice, add 5 µL of the appropriate oxaline dilution or vehicle (DMSO) to each well.

-

Prepare a master mix of tubulin and GTP on ice. For each reaction, you will need 45 µL of the 4 mg/mL tubulin solution and 0.5 µL of 10 mM GTP.

-

To initiate polymerization, add 45.5 µL of the tubulin/GTP master mix to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every minute for at least 60 minutes.

-

-

Data Analysis:

-

Plot the absorbance values against time for each oxaline concentration.

-

Determine the maximum rate of polymerization (Vmax) from the slope of the linear phase of the polymerization curve.

-

Calculate the percentage of inhibition for each oxaline concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the oxaline concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Competitive Colchicine-Binding Assay

This assay determines whether a test compound binds to the colchicine-binding site on tubulin by measuring its ability to compete with a radiolabeled colchicine analog.

Workflow for Competitive Colchicine-Binding Assay

Caption: Experimental workflow for the competitive colchicine-binding assay.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of purified tubulin (1 mg/mL) in a suitable binding buffer (e.g., 10 mM sodium phosphate, 1 mM MgCl₂, pH 7.0).

-

Prepare a working solution of [³H]colchicine at a concentration equal to its Kd for tubulin.

-

Prepare serial dilutions of oxaline.

-

-

Assay Procedure:

-

In microcentrifuge tubes, combine the tubulin solution, a fixed concentration of [³H]colchicine, and varying concentrations of oxaline or vehicle.

-

Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled colchicine).

-

Incubate the reactions at 37°C for 1 hour to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the tubulin-bound [³H]colchicine from the free radioligand using a suitable method, such as gel filtration chromatography (e.g., Sephadex G-50 spin columns).

-

-

Quantification:

-

Measure the radioactivity in the protein-containing fractions using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each oxaline concentration.

-

Plot the percentage of specific binding against the logarithm of the oxaline concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Immunofluorescence Staining of Microtubules

This technique is used to visualize the microtubule network within cells and observe the effects of oxaline treatment.

Workflow for Immunofluorescence Staining

Caption: Experimental workflow for immunofluorescence staining of microtubules.

Methodology:

-

Cell Culture and Treatment:

-

Seed adherent cells (e.g., HeLa or A549) onto sterile glass coverslips in a petri dish and allow them to attach overnight.

-

Treat the cells with various concentrations of oxaline or vehicle for the desired time period (e.g., 24 hours).

-

-

Fixation and Permeabilization:

-

Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

-

Blocking and Antibody Incubation:

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 30 minutes.

-

Incubate the cells with a primary antibody specific for α-tubulin or β-tubulin diluted in blocking buffer for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS.

-

(Optional) Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the microtubule network using a fluorescence microscope.

-

Conclusion

Oxaline is a potent inhibitor of tubulin polymerization that acts by binding to the colchicine site. Its ability to induce M-phase cell cycle arrest and subsequent apoptosis makes it a compound of significant interest for cancer research and drug development. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of oxaline and its derivatives. Future research should focus on expanding the evaluation of oxaline's efficacy in a broader range of cancer cell lines, including those from solid tumors, and on elucidating the detailed molecular mechanisms of the downstream apoptotic pathways it activates.

References

- 1. researchgate.net [researchgate.net]

- 2. A radioligand binding assay for antitubulin activity in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different Apoptotic Pathways Activated by Oxaliplatin in Primary Astrocytes vs. Colo-Rectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring Tau-microtubule affinity through cosedimentation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catalytic Assembly of the Mitotic Checkpoint Inhibitor BubR1-Cdc20 by Mad2-induced Functional Switch in Cdc20 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Core Physical and Chemical Properties of Oxazolines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of oxazolines, a class of five-membered heterocyclic compounds. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document details the fundamental characteristics of oxazolines, outlines key experimental protocols for their synthesis, and presents this information in a clear and accessible format.

Physical and Chemical Properties

Oxazolines are five-membered heterocyclic organic compounds with the formula C₃H₅NO.[1] They are the unsaturated analogues of oxazolidines and are isomeric with isoxazolines.[1] Three structural isomers of oxazoline (B21484) are possible, depending on the position of the double bond, with 2-oxazolines being the most common.[1] The oxazoline ring is thermally stable and shows resistance to nucleophiles, bases, radicals, and weak acids.[1] It is also fairly resistant to hydrolysis and oxidation.[1]

The physical and chemical properties of the parent oxazoline and a common derivative, 2-Ethyl-2-oxazoline, are summarized below.

Table 1: Physical Properties of Oxazoline

| Property | Value |

| Chemical Formula | C₃H₅NO |

| Molar Mass | 71.079 g·mol⁻¹[1] |

| Boiling Point | 98 °C (208 °F; 371 K)[1] |

| Density | 1.075 g/cm³[1] |

Data is for the parent 2-oxazoline and is given for materials in their standard state (at 25 °C [77 °F], 100 kPa).[1]

Table 2: Physical Properties of 2-Ethyl-2-oxazoline

| Property | Value |

| Chemical Formula | C₅H₉NO |

| Molar Mass | 99.133 g·mol⁻¹[2] |

| Melting Point | -62 °C (−80 °F; 211 K)[2] |

| Boiling Point | 128.4 °C (263.1 °F; 401.5 K)[2] |

| Density | 0.982 g/mL[2] |

| Solubility | Readily soluble in water and various organic solvents.[2] |

Data is given for materials in their standard state (at 25 °C [77 °F], 100 kPa).[2]

Experimental Protocols for Synthesis

The synthesis of 2-oxazoline rings is well-established and generally involves the cyclization of a 2-amino alcohol with a suitable functional group.[1] Several methods are commonly employed, each with its own advantages and suitable applications.

From Carboxylic Acids

A common route to synthesize oxazolines involves the reaction of acyl chlorides with 2-amino alcohols.[1] Thionyl chloride is frequently used to generate the acid chloride in situ. It is crucial to maintain anhydrous conditions as oxazolines can undergo ring-opening by chloride if the imine becomes protonated.[1] The reaction is typically performed at room temperature.[1] For milder conditions, oxalyl chloride can be used instead of thionyl chloride.[1] A modification of the Appel reaction also allows for the synthesis of oxazoline rings under relatively mild conditions.[1]

Detailed Protocol using Triflic Acid:

A one-pot synthesis of 2-oxazolines from carboxylic acids and amino alcohols can be achieved using a triflic acid (TfOH)-promoted dehydrative cyclization.[3]

-

In situ coupling: The carboxylic acid is coupled with the amino alcohol.[3]

-

Cyclization: The resulting intermediate undergoes cyclization under standard conditions promoted by triflic acid.[3] This method is noted for its tolerance of various functional groups and for producing water as the only byproduct.[3]

From Aldehydes

The cyclization of an amino alcohol and an aldehyde produces an intermediate oxazolidine.[1] This intermediate can then be converted to an oxazoline by treatment with a halogen-based oxidizing agent, such as N-bromosuccinimide (NBS) or iodine.[1] This method is effective for a wide range of aromatic and aliphatic aldehydes.[1] However, electron-rich aromatic groups like phenols are not suitable as they tend to undergo rapid electrophilic aromatic halogenation.[1]

From Nitriles

The synthesis of oxazolines from nitriles can be catalyzed by zinc chloride (ZnCl₂).[1] This reaction requires high temperatures and is typically carried out in refluxing chlorobenzene (B131634) under anhydrous conditions.[1] The mechanism is thought to be similar to the Pinner reaction, proceeding through an intermediate amidine.[1]

Biological Activity

Oxazoline moieties are integral structures in many biologically active natural products and pharmaceuticals.[4][5] Compounds containing the oxazoline ring have been reported to exhibit a wide range of biological activities, including:

Visualizations

General Synthesis of 2-Oxazolines

The following diagram illustrates a generalized workflow for the synthesis of 2-oxazolines from a carboxylic acid and a 2-amino alcohol.

Caption: A generalized workflow for the synthesis of 2-oxazolines.

References

- 1. Oxazoline - Wikipedia [en.wikipedia.org]

- 2. 2-Ethyl-2-oxazoline - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Oxazolines: Their Synthesis and Biological Activity | Semantic Scholar [semanticscholar.org]

- 5. ijpsr.com [ijpsr.com]

- 6. A Review of the Synthesis of Oxazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alliedacademies.org [alliedacademies.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Oxaline-Related Alkaloids in Aspergillus Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Aspergillus is a prolific source of structurally diverse and biologically active secondary metabolites. Among these are the indole (B1671886) alkaloids, a class of compounds that includes the oxaline (B8127276) and neoxaline (B1678187) family. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathways of these alkaloids in Aspergillus species. While the alkaloid oxaline is primarily associated with Penicillium species, the closely related compound, neoxaline, is a known metabolite of Aspergillus japonicus.[1][2] This guide will focus on the biosynthesis of neoxaline, drawing parallels to oxaline where applicable, and will also clarify the important distinction between these alkaloids and the simple organic molecule, oxalic acid, which is also produced by some Aspergillus species.

The information presented herein is intended to be a valuable resource for researchers in natural product chemistry, mycology, and drug development, providing insights into the enzymatic machinery and regulatory networks that govern the production of these complex molecules.

Core Biosynthetic Pathway of Neoxaline

The biosynthesis of neoxaline in Aspergillus japonicus is a complex process that is believed to originate from the amino acids L-tryptophan, L-histidine, and a prenyl donor, likely dimethylallyl pyrophosphate (DMAPP). While the complete biosynthetic gene cluster and the full sequence of enzymatic reactions have not yet been definitively elucidated, a putative pathway can be proposed based on the structure of neoxaline and known biochemical transformations in fungal alkaloid biosynthesis.

The proposed pathway involves the formation of a diketopiperazine intermediate from tryptophan and histidine, followed by a series of oxidative and rearrangement reactions to construct the complex polycyclic core of neoxaline. A key step is the introduction of a reverse prenyl group to create a quaternary carbon stereocenter.[2]

Precursor Molecules

| Precursor Molecule | Role in Biosynthesis |

| L-Tryptophan | Provides the indole core structure. |

| L-Histidine | Contributes to the imidazolone (B8795221) portion of the molecule. |

| Dimethylallyl Pyrophosphate (DMAPP) | Serves as the donor for the reverse prenyl group. |

Key Enzymatic Steps (Proposed)

The biosynthesis of neoxaline is hypothesized to involve a series of enzymatic transformations catalyzed by a multi-enzyme complex encoded by a biosynthetic gene cluster. The key proposed steps include:

-

Diketopiperazine Formation: A non-ribosomal peptide synthetase (NRPS) likely catalyzes the condensation of L-tryptophan and L-histidine to form a cyclodipeptide intermediate.

-

Prenylation: A prenyltransferase installs a reverse prenyl group onto the indole nucleus of the diketopiperazine intermediate.

-

Oxidative Cyclizations: A series of cytochrome P450 monooxygenases and other oxidoreductases are proposed to catalyze a cascade of oxidative cyclizations to form the intricate spiroaminal and other ring systems of neoxaline.

-

Hydroxylation and Methylation: The final steps likely involve hydroxylation and O-methylation to yield the mature neoxaline molecule.

Distinction from Oxalic Acid

It is crucial to differentiate the indole alkaloid neoxaline from oxalic acid, a simple dicarboxylic acid also produced by various Aspergillus species, notably Aspergillus niger. Oxalic acid biosynthesis is part of primary metabolism and is not related to the complex secondary metabolic pathway of neoxaline.

Quantitative Data on Neoxaline Production

Quantitative data on the production of neoxaline from Aspergillus japonicus is limited in the available literature. The initial discovery and isolation of neoxaline focused on its structural elucidation and biological activity rather than optimizing fermentation yields.[1] The following table summarizes the available information.

| Parameter | Value | Species | Reference |

| Fermentation Time | 3 days | Aspergillus japonicus Fg-551 | [3] |

| Fermentation Temperature | 27°C | Aspergillus japonicus Fg-551 | [3] |

| Reported Yield | Not explicitly quantified | Aspergillus japonicus Fg-551 | [1] |

Further research is required to optimize fermentation conditions and accurately quantify the production yields of neoxaline.

Experimental Protocols

The following protocols are based on the methodologies described for the initial discovery and isolation of neoxaline from Aspergillus japonicus.[3]

Fermentation of Aspergillus japonicus

-

Inoculum Preparation: Prepare a spore suspension of Aspergillus japonicus Fg-551 in sterile water containing 0.05% Tween 80. Use this suspension to inoculate a seed culture medium (e.g., potato dextrose broth).

-

Seed Culture: Incubate the seed culture at 27°C for 2 days with shaking at 200 rpm.

-

Production Fermentation: Transfer the seed culture to a production fermenter (e.g., 200-liter) containing a suitable production medium.

-

Fermentation Conditions: Carry out the fermentation at 27°C for 3 days with aeration and agitation.

Extraction and Purification of Neoxaline

-

Harvesting: After the fermentation period, harvest the culture broth.

-

Filtration: Separate the mycelial cake from the filtrate by filtration.

-

Extraction of Filtrate: Extract the filtrate with an equal volume of ethyl acetate. Collect the organic layer and concentrate it under reduced pressure.

-

Extraction of Mycelia: Extract the mycelial cake with acetone (B3395972). Filter the acetone extract and concentrate it.

-

Combining Extracts: Combine the concentrated extracts from the filtrate and mycelia to yield a crude extract containing neoxaline.

-

Silica (B1680970) Gel Chromatography: Adsorb the crude extract onto silica gel and apply it to a silica gel column.

-

Elution: Elute the column with a stepwise gradient of chloroform (B151607) and methanol.

-

Fraction Collection: Collect fractions and monitor for the presence of neoxaline using thin-layer chromatography (TLC).

-

Crystallization: Pool the fractions containing pure neoxaline, concentrate, and crystallize the compound from a suitable solvent system (e.g., methanol) to yield white crystals.[3]

Characterization of Neoxaline

The structure of neoxaline can be confirmed using a combination of spectroscopic techniques:

| Spectroscopic Method | Purpose |

| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) | To elucidate the detailed chemical structure and stereochemistry. |

| Infrared (IR) Spectroscopy | To identify functional groups present in the molecule. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | To analyze the chromophores within the molecule. |

Signaling Pathways and Regulation

The regulation of secondary metabolism in Aspergillus is a complex process involving global regulators and pathway-specific transcription factors. While the specific regulatory network for neoxaline biosynthesis has not been elucidated, it is likely governed by conserved regulatory mechanisms found in other Aspergillus species.

Key global regulators that may influence neoxaline production include:

-

LaeA: A master regulator of secondary metabolism that affects the expression of numerous biosynthetic gene clusters.

-

Velvet Complex (VeA, VelB, VelC): A protein complex that responds to light and other environmental signals to control both development and secondary metabolism.

-

PacC: A pH-responsive transcription factor that can influence the expression of secondary metabolite gene clusters.

Further research is needed to identify the specific transcription factors within the putative neoxaline biosynthetic gene cluster and to understand how global regulatory networks integrate environmental cues to control its production.

Visualizations

Proposed Biosynthetic Pathway of Neoxaline

References

An In-depth Technical Guide to the Natural Products Oxaline and Neoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaline (B8127276) and neoxaline (B1678187) are fungal-derived indole (B1671886) alkaloids that have garnered significant interest in the scientific community due to their potent biological activities. Oxaline, isolated from Penicillium oxalicum, and neoxaline, from Aspergillus japonicus, both possess a complex heterocyclic core structure that contributes to their profound effects on cellular processes.[1][2] This technical guide provides a comprehensive review of the current knowledge on oxaline and neoxaline, with a focus on their antiproliferative, antimitotic, and anti-inflammatory properties. We present a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug development. The oxaline family of alkaloids, characterized by a dense and highly oxidized pentacyclic core, represents a compelling class of bioactive molecules.[3] Oxaline and its analogue, neoxaline, have emerged as promising lead compounds due to their significant biological effects, particularly their potent antimitotic activity.[2][3] This guide aims to consolidate the available technical information on these compounds, providing a foundation for further research and development.

Chemical Structure and Properties

Oxaline and neoxaline share a common structural framework, with key differences in their substitution patterns.

Table 1: Chemical and Physical Properties of Oxaline and Neoxaline

| Property | Oxaline | Neoxaline |

| Molecular Formula | C₂₄H₂₅N₅O₄ | C₂₃H₂₅N₅O₄ |

| Molecular Weight | 447.5 g/mol | 435.5 g/mol |

| Source | Penicillium oxalicum | Aspergillus japonicus |

| CAS Number | 55623-37-5 | 71812-10-7 |

| Appearance | White solid | White solid |

| Solubility | Soluble in Methanol, Chloroform, Ethyl Acetate | Soluble in Methanol, Chloroform, Ethyl Acetate; Insoluble in water and hexane |

Biological Activities and Quantitative Data

Both oxaline and neoxaline exhibit potent antiproliferative and antimitotic activities. Oxaline has also been reported to possess anti-inflammatory properties.

Antiproliferative and Antimitotic Activity

The primary mechanism of the antiproliferative effects of oxaline and neoxaline is the inhibition of tubulin polymerization, leading to cell cycle arrest in the M phase.[3] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, ultimately inducing apoptosis in cancer cells.

Table 2: Antiproliferative and Antimitotic IC₅₀ Values

| Compound | Cell Line | Assay | Duration | IC₅₀ (µM) | Reference |

| Oxaline | Jurkat | MTT Assay | 48 hours | 8.7 | |

| Neoxaline | Jurkat | MTT Assay | 48 hours | 43.7 | |

| Colchicine (Control) | Jurkat | MTT Assay | 48 hours | 0.0068 |

Note: IC₅₀ values are highly dependent on the cell line and experimental conditions.

Anti-inflammatory Activity of Oxaline

Oxaline has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

(Quantitative data on the anti-inflammatory activity of oxaline, such as IC₅₀ values for the inhibition of nitric oxide or pro-inflammatory cytokine production, is currently limited in the publicly available literature.)

Signaling Pathways

Inhibition of Tubulin Polymerization and M-Phase Arrest

The core mechanism of action for both oxaline and neoxaline is the disruption of microtubule dynamics. By binding to tubulin, these compounds inhibit its polymerization into microtubules. This prevents the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. The cell's spindle assembly checkpoint is activated, leading to a halt in the cell cycle at the G2/M phase. Prolonged mitotic arrest ultimately triggers apoptosis.

Caption: Oxaline and Neoxaline Inhibit Tubulin Polymerization, Leading to M-Phase Arrest and Apoptosis.

Anti-inflammatory Signaling of Oxaline

Oxaline's anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines. By suppressing these pathways, oxaline can reduce the inflammatory response.

Caption: Oxaline's Anti-inflammatory Mechanism via Inhibition of MAPK and NF-κB Pathways.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of compounds on the polymerization of purified tubulin by monitoring changes in turbidity.

-

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Test compounds (oxaline, neoxaline) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader

-

-

Procedure:

-

Prepare the tubulin polymerization mix on ice by reconstituting lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL.

-

Prepare serial dilutions of the test compounds in General Tubulin Buffer.

-

Pipette 10 µL of the compound dilutions (or vehicle control) into the wells of a pre-warmed 96-well plate.

-

To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Plot absorbance versus time to generate polymerization curves. The IC₅₀ value can be determined by analyzing the dose-dependent inhibition of tubulin polymerization.

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution of cells treated with oxaline or neoxaline.

-

Materials:

-

Cell line of interest (e.g., Jurkat cells)

-

Complete cell culture medium

-

Oxaline or neoxaline stock solution

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

-

-

Procedure:

-

Seed cells at an appropriate density and allow them to adhere (if applicable) or grow in suspension.

-

Treat cells with various concentrations of oxaline or neoxaline for the desired duration (e.g., 24 hours). Include a vehicle control.

-

Harvest the cells by centrifugation. For adherent cells, collect both the cells in the supernatant and the trypsinized adherent cells.

-

Wash the cell pellet with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide by macrophages in response to an inflammatory stimulus (LPS) and the inhibitory effect of test compounds.

-

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS)

-

Test compound (oxaline)

-

Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

Sodium nitrite (B80452) standard solution

-

96-well cell culture plate

-

Microplate reader

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of oxaline for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

-

After incubation, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess Reagent to the supernatant in a new 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

-

Calculate the percentage of inhibition of NO production and determine the IC₅₀ value.

-

Biosynthesis and Total Synthesis

The biosynthesis of oxaline and neoxaline involves a complex series of enzymatic reactions, starting from amino acid precursors. The total synthesis of these intricate molecules represents a significant challenge in organic chemistry and has been achieved through multi-step synthetic routes. The asymmetric total synthesis of neoxaline has been accomplished, with key steps including a highly stereoselective introduction of a reverse prenyl group and the construction of the indoline (B122111) spiroaminal core.[3][4][5]

Caption: General Experimental Workflow for the Evaluation of Oxaline and Neoxaline.

Conclusion

Oxaline and neoxaline are potent natural products with significant potential for further development as therapeutic agents, particularly in the field of oncology. Their well-defined mechanism of action, involving the inhibition of tubulin polymerization, makes them attractive candidates for the development of novel antimitotic drugs. The anti-inflammatory properties of oxaline further broaden its therapeutic potential. This technical guide provides a solid foundation of quantitative data and experimental methodologies to facilitate future research into these fascinating molecules. Further studies are warranted to fully elucidate the structure-activity relationships within the oxaline family and to explore their efficacy and safety in preclinical and clinical settings.

References

Isolating Nature's Intricate Scaffolds: An In-depth Technical Guide to the Isolation of Oxazoline-Containing Natural Products

For Researchers, Scientists, and Drug Development Professionals

Oxazoline-containing natural products represent a structurally diverse class of secondary metabolites with a remarkable spectrum of biological activities, holding immense promise for drug discovery and development. Predominantly sourced from marine invertebrates such as sponges and ascidians, these compounds are also biosynthesized by various bacteria, fungi, and plants. Their potent cytotoxic, antiproliferative, and enzyme-inhibiting properties make them compelling targets for pharmaceutical research. This technical guide provides a comprehensive overview of the core methodologies for the isolation of these valuable compounds, complete with detailed experimental protocols, quantitative data, and visual workflows to aid researchers in this challenging yet rewarding field.

General Isolation Strategies

The isolation of oxazoline-containing natural products typically follows a multi-step process that begins with the collection of the source organism and culminates in the purification of the target compounds. The general workflow involves extraction, solvent partitioning, and a series of chromatographic separations.

Case Studies in Isolation: Marine-Derived Oxazolines

Marine organisms, particularly sponges and ascidians, are a prolific source of structurally complex and biologically active oxazoline-containing natural products. The following sections detail the isolation protocols for several prominent examples.

Diazonamide A from the Ascidian Diazona chinensis

Diazonamide A is a potent antimitotic agent that functions by inhibiting tubulin polymerization.[1] Its isolation from the colonial ascidian Diazona chinensis has been well-documented.

Experimental Protocol:

-

Extraction: The lyophilized and ground ascidian tissue (256.2 g dry weight) is exhaustively extracted with an organic solvent mixture.

-

Solvent Partitioning: The resulting crude extract is subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity. The extract is first partitioned between hexane and methanol (B129727). The methanol-soluble fraction is then further partitioned between butanol and water.

-

Gel Filtration Chromatography: The butanol-soluble material is fractionated by gel filtration chromatography on a Sephadex LH-20 column, eluting with methanol.

-

Reversed-Phase HPLC: The fractions containing diazonamides are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on an ODS-silica column using a mobile phase of 9:1 methanol/water to yield pure diazonamide A.[2]

Quantitative Data: Diazonamide A Isolation

| Parameter | Value | Reference |

| Starting Material | 256.2 g (dry weight) of Diazona chinensis | [2] |

| Diazonamide A Yield | 54 mg | [2] |

| % Yield (dry weight) | 0.021% | [2] |

| Diazonamide B Yield | 132 mg | [2] |

| % Yield (dry weight) | 0.052% | [2] |

Bistratamides from the Ascidian Lissoclinum bistratum

The bistratamides are a family of cyclic hexapeptides, many of which contain oxazole (B20620) and thiazole (B1198619) rings. They have been shown to exhibit moderate cytotoxic activity.[3]

Experimental Protocol:

-

Extraction: A 75 g specimen of Lissoclinum bistratum is triturated and exhaustively extracted with a 1:1 mixture of methanol and dichloromethane (B109758) (3 x 500 mL).[3]

-

Vacuum Liquid Chromatography (VLC): The concentrated crude extract (2.6 g) is subjected to VLC on a Lichroprep RP-18 column. A stepped gradient from water to methanol, and then to dichloromethane is used for elution.[3]

-

Further Chromatographic Purification: Fractions containing the bistratamides are further purified using additional chromatographic techniques, which may include HPLC, to isolate the individual bistratamide congeners.

Calyculin A from the Marine Sponge Discodermia calyx

Calyculin A is a potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A), making it a valuable tool in cell biology research.[4][5]

Experimental Protocol:

-

Extraction: The marine sponge Discodermia calyx is extracted with an organic solvent such as ethanol (B145695) or methanol.[4][6]

-

Solvent Partitioning and Column Chromatography: The crude extract undergoes a series of solvent partitioning and column chromatography steps to enrich the fraction containing calyculin A.

-

Final Purification: The final purification is typically achieved through HPLC to yield pure calyculin A. The pure compound is soluble in ethanol (1 mg/mL), DMSO, methanol, acetone, and ether.[6]

Neopeltolide (B1256781) from a Deep-Water Sponge of the Family Neopeltidae

Neopeltolide is a macrolide that exhibits potent antiproliferative activity by inhibiting the cytochrome bc1 complex of the mitochondrial electron transport chain.

Experimental Protocol:

-

Extraction: The frozen sponge material is exhaustively extracted with ethanol.

-

Solvent Partitioning: After concentration, the extract is partitioned between n-butanol and water.

-

Vacuum-Column Chromatography: The n-butanol fraction is separated by vacuum-column chromatography on a silica (B1680970) gel stationary phase using a step gradient of ethyl acetate (B1210297) in heptane.

-

Reversed-Phase HPLC: The enriched fraction is subjected to reversed-phase HPLC to afford pure neopeltolide as a colorless oil.

Quantitative Data: Neopeltolide Bioactivity

| Cell Line | IC₅₀ (nM) |

| A-549 human lung adenocarcinoma | 1.2 |

| NCI-ADR-RES human ovarian sarcoma | 5.1 |

| P388 murine leukemia | 0.56 |

Phorboxazoles A and B from the Marine Sponge Phorbas sp.

Phorboxazoles A and B are potent cytostatic macrolides.

Experimental Protocol:

The isolation of phorboxazoles A and B from the marine sponge Phorbas sp. involves extraction with organic solvents followed by a series of chromatographic separations to yield the pure compounds.

Isolation from Microbial and Plant Sources

While marine invertebrates are a major source, oxazoline-containing natural products are also produced by microorganisms and plants.

Microbial Sources: Streptomyces and Aspergillus

Streptomyces and Aspergillus species are known producers of a wide array of bioactive secondary metabolites, including those with oxazoline (B21484) moieties.

General Protocol for Microbial Isolation:

-

Fermentation: The microbial strain is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth for fungi, Tryptic Soy Broth for bacteria) under optimal conditions (temperature, shaking) to promote the production of secondary metabolites.[7][8]

-

Extraction: The culture broth is typically separated from the mycelia. The broth is often extracted with a solvent like ethyl acetate. The mycelia can also be dried and extracted separately.[7][8]

-

Chromatographic Purification: The crude extract is then subjected to various chromatographic techniques, such as column chromatography over silica gel or reversed-phase material, followed by preparative HPLC to isolate the pure compounds.[7][9]

Plant Sources: Annona muricata

The leaves of Annona muricata have been found to contain various alkaloids, some of which may possess oxazoline or related heterocyclic structures.

General Protocol for Plant Alkaloid Isolation:

-

Extraction: Dried and powdered plant material (e.g., leaves) is subjected to chloroform (B151607) extraction.

-

Acid-Base Partitioning: The crude alkaloid mixture is separated into phenolic and non-phenolic fractions.

-

Column Chromatography: Each fraction is then purified by column chromatography on silica gel to isolate the individual alkaloids.[10]

Quantitative Data: Annona muricata Alkaloid Extraction

| Parameter | Value | Reference |

| Starting Material | 2.5 kg of dried Annona muricata leaves | [2] |

| Total Alkaloid Yield | 0.125% of the dry weight | [2][11] |

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action of these natural products is crucial for their development as therapeutic agents.

Neopeltolide: Inhibition of the Mitochondrial Electron Transport Chain

Neopeltolide exerts its antiproliferative effects by targeting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain, thereby inhibiting ATP synthesis.[12]

Diazonamide A: Disruption of Microtubule Dynamics

Diazonamide A is a potent inhibitor of microtubule assembly, leading to mitotic arrest in cells. It interferes with the polymerization of tubulin, a key component of the cytoskeleton.[1]

References

- 1. Isolation and structure elucidation of phenazine derivative from Streptomyces sp. strain UICC B-92 isolated from Neesia altissima (Malvaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neuroquantology.com [neuroquantology.com]

- 3. mdpi.com [mdpi.com]

- 4. Calyculin: Nature's way of making the sponge-derived cytotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agscientific.com [agscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Isolation, characterization and pharmacological investigations of secondary metabolites from Aspergillus ficuum via experimental and computational techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. Frontiers | Exploring the Leaves of Annona muricata L. as a Source of Potential Anti-inflammatory and Anticancer Agents [frontiersin.org]

- 12. islandora.nwhealth.edu [islandora.nwhealth.edu]

A Comprehensive Technical Guide to the Properties of Choline Chloride:Oxalic Acid Deep Eutectic Solvent

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of the deep eutectic solvent (DES) formed by choline (B1196258) chloride (ChCl) as the hydrogen bond acceptor (HBA) and oxalic acid (OA) as the hydrogen bond donor (HBD). This DES system is gaining significant attention as a green and versatile solvent in various applications, including organic synthesis, extraction of bioactive compounds, and materials science.[1][2][3] This guide consolidates key quantitative data, details experimental protocols, and visualizes fundamental concepts to support research and development activities.

Core Physicochemical Properties

The physicochemical properties of the choline chloride:oxalic acid DES are highly dependent on the molar ratio of its components and the operating temperature. The formation of hydrogen bonds between the chloride ion of choline chloride and the carboxylic acid group of oxalic acid leads to a significant depression of the melting point compared to the individual components.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the choline chloride:oxalic acid DES, primarily focusing on the commonly studied 1:1 molar ratio.

Table 1: Density, Viscosity, and Conductivity of Choline Chloride:Oxalic Acid (1:1) DES

| Temperature (°C) | Density (g/cm³) | Dynamic Viscosity (cP) | Electrical Conductivity (mS/cm) |

| 30 | 1.1574[6] | 119.33[6] | - |

| 30 | 1.15 - 1.16[6] | 115 - 125[6] | - |

| 30-80 | Varies linearly[7] | Varies[7] | Varies linearly[7] |

| 35-55 | 1.14 ± 0.10[8] | 13.5 ± 0.14 (kg·m⁻¹·s⁻¹)[8] | - |

Note: Viscosity can be significantly influenced by water content; even trace amounts can reduce viscosity.[6] The addition of water can be used to tailor the viscosity for specific applications.[9]

Table 2: Thermal Properties of Choline Chloride:Oxalic Acid DES

| Property | Value (°C) | Molar Ratio | Notes |

| Melting Point | 35 - 55[8] | 1:1 | The range suggests a eutectic melting point within this window. |

| Onset Decomposition Temp. (Tonset) | ~197[10] | - | The thermal stability of DESs is influenced by the stability of the hydrogen bond donor.[4] The decomposition often occurs in multiple steps.[4][10] |

| Peak Decomposition Temp. (Tpeak) | - | - | - |

The thermal stability of the choline chloride:oxalic acid DES is a critical parameter for its application in processes requiring elevated temperatures.[11] Thermogravimetric analysis (TGA) typically shows a multi-step decomposition, with the initial weight loss often attributed to the degradation of the less stable component, oxalic acid.[4][10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable data. The following sections outline the standard methodologies for the synthesis and characterization of the choline chloride:oxalic acid DES.

Synthesis of Choline Chloride:Oxalic Acid DES

The most common method for preparing this DES is through gentle heating and stirring of the two components.[12]

Materials:

-

Choline chloride (ChCl), dried under vacuum.

-

Oxalic acid (C₂H₂O₄), dihydrate or anhydrous.

Procedure:

-

Weigh stoichiometric amounts of choline chloride and oxalic acid to achieve the desired molar ratio (e.g., 1:1).

-

Combine the components in a sealed glass vessel equipped with a magnetic stirrer.

-

Heat the mixture gently (typically to around 80 °C) while stirring continuously.[2]

-

Continue heating and stirring until a clear, homogeneous, and colorless to pale yellow liquid is formed.[7][13]

-

Cool the resulting DES to room temperature and store it in a desiccator to prevent moisture absorption.

Characterization Methods

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is employed to confirm the formation of the DES through the identification of hydrogen bonding interactions.

Procedure:

-

Obtain FTIR spectra of the individual components (choline chloride and oxalic acid) and the synthesized DES.

-

Spectra are typically recorded in the range of 4000-400 cm⁻¹ using an ATR (Attenuated Total Reflectance) accessory.[14]

-

The formation of the DES is confirmed by shifts in the characteristic vibrational bands, particularly the O-H stretching band of oxalic acid and the C=O stretching vibration, indicating their involvement in hydrogen bonding with the chloride ion of choline chloride.[15][16][17][18][19]

2. Density Measurement:

Procedure:

-

The density of the DES can be determined at various temperatures using a calibrated pycnometer or a vibrating tube densitometer.

-

Ensure the temperature of the sample is precisely controlled using a water bath.

-

The density is calculated from the mass of the DES and the known volume of the pycnometer.

3. Viscosity Measurement:

Procedure:

-

Viscosity is typically measured using a rotational viscometer or a capillary viscometer (e.g., Ubbelohde type).[7]

-

Measurements should be conducted over a range of temperatures, with the temperature controlled by a thermostatic bath.

-

For rotational viscometers, the shear rate should be varied to assess the Newtonian or non-Newtonian behavior of the DES.

4. Conductivity Measurement:

Procedure:

-

The ionic conductivity of the DES is measured using a conductivity meter equipped with a conductivity cell.[20][21]

-

The conductivity cell should be calibrated with standard solutions of known conductivity.

-

Measurements are performed at different temperatures, with the sample temperature maintained by a water bath. The conductivity is expected to increase with temperature due to increased ion mobility.[7][13]

5. Thermal Stability Analysis (TGA/DSC):

Procedure:

-

Thermogravimetric analysis (TGA) is used to determine the thermal decomposition profile of the DES.[4]

-

A small sample of the DES is heated at a constant rate (e.g., 10 K/min) in an inert atmosphere (e.g., nitrogen).[12]

-

The TGA curve plots the percentage of mass loss as a function of temperature, from which the onset decomposition temperature (Tonset) can be determined.[4]

-

Differential Scanning Calorimetry (DSC) can be used to determine the melting point and other thermal transitions.[12]

Interplay of Properties

The properties of the choline chloride:oxalic acid DES are interconnected and influenced by both compositional and environmental factors. The following diagram illustrates these relationships.

Conclusion

The choline chloride:oxalic acid deep eutectic solvent presents a compelling green alternative to conventional organic solvents. Its tunable physicochemical properties, straightforward preparation, and the use of readily available and biodegradable components make it a promising medium for a wide range of scientific and industrial applications. This guide provides foundational data and methodologies to facilitate further research and development in leveraging the unique characteristics of this versatile solvent system. Researchers are encouraged to consider the significant influence of molar ratio and water content on the properties of this DES to optimize its performance for specific applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Effect of choline chloride-based deep eutectic solvents on polyphenols extraction from cocoa (Theobroma cacao L.) bean shells and antioxidant activity of extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. tandfonline.com [tandfonline.com]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 21. horiba.com [horiba.com]

Methodological & Application

Synthesis of Oxazoline-Based Chiral Ligands: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of common classes of oxazoline-based chiral ligands, including bis(oxazoline) (BOX), pyridine-bis(oxazoline) (PyBOX), and SimpleBiOX ligands. These ligands are of significant interest in asymmetric catalysis due to their modular nature, ready accessibility, and the high levels of stereocontrol they impart in a wide range of metal-catalyzed transformations.[1]

Introduction to Oxazoline-Based Chiral Ligands

Chiral ligands containing the oxazoline (B21484) motif are among the most successful and widely used in asymmetric catalysis.[2] Their effectiveness stems from the C2-symmetric structure of many derivatives, which creates a well-defined chiral environment around a coordinated metal center. This steric and electronic influence directs the approach of substrates, leading to high enantioselectivities in the formation of desired products. The synthesis of these ligands typically begins with readily available chiral β-amino alcohols, which are often derived from the reduction of natural amino acids.

This guide will cover the synthesis of the chiral precursors, the assembly of the oxazoline ligands, and their application in several key asymmetric reactions, complete with quantitative performance data and detailed experimental protocols.

Synthesis of Chiral β-Amino Alcohols

The cornerstone of oxazoline ligand synthesis is the availability of enantiomerically pure β-amino alcohols. These are most commonly prepared by the reduction of α-amino acids, which are readily available from the chiral pool.

Protocol 2.1: Synthesis of (S)-2-Amino-4-phenylbutan-1-ol from L-Homophenylalanine [1]

This protocol details the reduction of L-homophenylalanine to the corresponding β-amino alcohol using lithium aluminum hydride (LAH).

Materials:

-

L-Homophenylalanine

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Deionized water

-

Sodium hydroxide (B78521) (NaOH) solution (2.5 M)

-

Celite

-

Magnesium sulfate (B86663) (MgSO₄)

-

Argon gas

Procedure:

-

Under an argon atmosphere, add anhydrous THF (200 mL) to a flame-dried 250-mL two-necked round-bottomed flask equipped with a condenser and a magnetic stir bar.

-

Carefully add lithium aluminum hydride (1.50 equiv.) to the stirring THF.

-

Add L-homophenylalanine (1.00 equiv.) portion-wise over 10 minutes. The reaction mixture will gently reflux.

-

After the addition is complete, heat the mixture to reflux and maintain for 24 hours.

-

Cool the reaction to room temperature, add an additional 100 mL of THF, and then cool to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of water (10 mL), followed by the addition of 2.5 M NaOH solution (20 mL).

-

Heat the resulting mixture to reflux for 20 minutes, until the precipitate turns from gray to white.

-

Filter the warm solution through a pad of Celite, washing the precipitate with warm THF (100 mL).

-

Concentrate the filtrate under reduced pressure.

-

Azeotropically dry the residue with toluene (2 x 50 mL portions) by rotary evaporation.

-

Dry the resulting white solid under high vacuum to yield (S)-2-amino-4-phenylbutan-1-ol (typically 92-95% yield), which can be used in the next step without further purification.[1]

Synthesis of Oxazoline-Based Chiral Ligands

The following sections provide detailed protocols for the synthesis of BOX, PyBOX, and SimpleBiOX ligands. A general workflow for these syntheses is depicted below.

References

Application Notes and Protocols for M Phase Cell Cycle Arrest in Jurkat Cells Using Oxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaline (B8127276), a fungal alkaloid, is a potent inhibitor of cell proliferation that induces M phase cell cycle arrest.[1] This document provides detailed application notes and experimental protocols for the use of oxaline to induce M phase arrest in Jurkat cells, a human T-cell leukemia line. The primary mechanism of action for oxaline is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and activates the spindle assembly checkpoint, leading to a halt in the M phase of the cell cycle.[1][2] These protocols and data are intended to guide researchers in studying the anti-mitotic effects of oxaline and similar compounds.

Data Presentation

The anti-proliferative and cell cycle arrest effects of oxaline have been quantified in Jurkat cells. The following tables summarize the key quantitative data.

Table 1: Anti-proliferative Activity of Oxaline

| Compound | Cell Line | Assay | IC₅₀ | Citation |

| Oxaline | Jurkat | MTT | 8.7 µM | [2] |

| Neoxaline | Jurkat | MTT | 43.7 µM | [2] |

| Colchicine | Jurkat | MTT | 6.8 nM | [2] |

Table 2: Induction of G2/M Phase Arrest in Jurkat Cells by Oxaline (20-hour treatment) [2][3]

| Compound | Concentration | % of Cells in G2/M Phase | Citation |

| Control | - | 13.1% | [2] |

| Oxaline | 20 µM | 39.8% | [2] |

| Oxaline | 35 µM | 54.7% | [2] |

| Oxaline | 70 µM | 69.8% | [2] |

Table 3: Time-Dependent G2/M Arrest in Jurkat Cells with Oxaline (70 µM) [3]

| Treatment Time (hours) | % of Cells in G2/M Phase |

| 0 | ~15% |

| 5 | ~30% |

| 10 | ~50% |

| 15 | ~65% |

| 20 | ~70% |

Signaling Pathway of Oxaline-Induced M-Phase Arrest

Oxaline exerts its effect by directly interfering with microtubule dynamics. By binding to the colchicine-binding site on tubulin, it inhibits polymerization, leading to the disruption of the mitotic spindle.[1][2] This triggers the Spindle Assembly Checkpoint (SAC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of Cyclin B1 and Securin. The sustained high levels of Cyclin B1/CDK1 (MPF) activity maintain the cell in an M-phase arrested state. Studies have shown a decrease in the phosphorylation of Cdc2 (CDK1) at inhibitory sites, which is indicative of active MPF, further confirming an M-phase block rather than a G2 arrest.[1]

Caption: Signaling pathway of oxaline-induced M-phase arrest.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of oxaline on Jurkat cells.

Cell Culture and Treatment

This protocol describes the general procedure for culturing and treating Jurkat cells with oxaline.

Materials:

-

Jurkat cells (e.g., clone E6-1, ATCC TIB-152)[4]

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)[2]

-

Oxaline stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypan blue solution

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified incubator with 5% CO₂.[2] Maintain cells in suspension culture at a density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

-

Cell Seeding: For experiments, seed Jurkat cells at a density of 2-5 x 10⁵ cells/mL in fresh medium.

-

Oxaline Treatment: Prepare working solutions of oxaline by diluting the stock solution in complete cell culture medium. Add the desired final concentrations of oxaline to the cell cultures. For the vehicle control, add the equivalent volume of DMSO.

-

Incubation: Incubate the cells for the desired time points (e.g., 20 hours for concentration-dependent effects or at various time points for time-course studies).[3]

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in oxaline-treated Jurkat cells using propidium (B1200493) iodide (PI) staining.[2]

Materials:

-

Oxaline-treated and control Jurkat cells

-

Phosphate-buffered saline (PBS), ice-cold

-

70% Ethanol (B145695), ice-cold[2]

-

RNase A (100 µg/mL in PBS)[2]

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[2]

-

Flow cytometer

Procedure:

-

Harvesting: Transfer the cell suspension to centrifuge tubes. Pellet the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours or overnight.[2][5]

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[2]

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[2]

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Experimental workflow for cell cycle analysis.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol can be used to analyze the expression and phosphorylation status of key cell cycle proteins, such as Cdc2 (CDK1), to confirm M phase arrest.

Materials:

-

Oxaline-treated and control Jurkat cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Cdc2 (Tyr15), anti-Cdc2, anti-Cyclin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin. A decrease in the inhibitory phosphorylation of Cdc2 (Tyr15) is indicative of M-phase entry/arrest.[1]

Conclusion

Oxaline is a valuable tool for studying the mechanisms of M phase cell cycle arrest. Its potent activity in Jurkat cells, coupled with a well-defined mechanism of action targeting tubulin polymerization, makes it a useful compound for cancer research and drug development. The protocols provided herein offer a comprehensive guide for researchers to investigate the cellular and molecular effects of oxaline.

References

Application Note and Protocol for Assessing Microtubule Network Alterations Induced by Oxaliplatin Treatment